molecular formula C8H17NO6 B1675473 Lincosamine CAS No. 13006-69-4

Lincosamine

Katalognummer: B1675473
CAS-Nummer: 13006-69-4
Molekulargewicht: 223.22 g/mol
InChI-Schlüssel: KOFBVFFPLADGGO-DUSUDKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lincosamine is a lincosamide antibiotic produced by Streptomyces lincolnensis.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Lincosamine is primarily recognized for its role in the production of lincosamide antibiotics, such as lincomycin and clindamycin. These antibiotics are effective against Gram-positive bacteria and certain protozoans. The mechanism of action involves inhibition of protein synthesis by binding to the 23S rRNA of the bacterial ribosome, leading to bacteriostatic effects at lower concentrations and bactericidal effects at higher concentrations .

Efficacy Against Resistant Strains

Recent studies have indicated that lincosamide antibiotics have potential utility in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). A retrospective audit of patients with MRSA bacteremia demonstrated that those receiving lincosamide-predominant therapy had significantly lower in-hospital mortality rates compared to those on other regimens . This finding underscores the importance of this compound derivatives in addressing antibiotic resistance.

Enzymatic Biosynthesis

The biosynthesis of lincosamide antibiotics involves complex enzymatic pathways that can be engineered for enhanced production and diversification of antibiotic compounds. Research has identified key enzymes such as LmbF and CcbF, which catalyze critical reactions in the biosynthetic pathway of lincomycin A and celesticetin .

Engineering Enzyme Variants

Recent advancements in enzyme engineering have allowed for the creation of variants that enhance the production of unnatural lincosamide derivatives. For instance, site-saturated mutagenesis of CcbF has led to increased yields of a novel S-acetamide derivative, which has not been previously reported. This variant exhibited a distinct product profile that could lead to the discovery of new antibiotics with improved efficacy .

Clinical Applications

This compound derivatives are being explored not only as antibiotics but also for their potential use in combination therapies for various infections. Clindamycin, a semi-synthetic derivative of lincomycin, is particularly effective against anaerobic bacteria and is often used in treating serious infections such as those caused by protozoans like Plasmodium spp. .

Case Studies

A notable case study examined the outcomes of patients treated with intravenous lincosamides for MRSA infections over a 14-year period. The study found a significant decrease in mortality rates over time, suggesting an increasing role for lincosamides in clinical practice as part of multi-drug regimens .

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
Antibiotic DevelopmentProduction of lincosamide antibiotics (lincomycin, clindamycin)Effective against Gram-positive bacteria; potential against resistant strains like MRSA
Enzymatic BiosynthesisEngineering enzymes (e.g., LmbF, CcbF) for enhanced antibiotic productionVariants produced novel derivatives; increased yields and diversified antibiotic structures
Clinical ApplicationsUse in treating bacterial and protozoan infectionsClindamycin effective against anaerobic bacteria; lower mortality rates in MRSA cases

Eigenschaften

CAS-Nummer

13006-69-4

Molekularformel

C8H17NO6

Molekulargewicht

223.22 g/mol

IUPAC-Name

(3R,4S,5R,6R)-6-[(1R,2R)-1-amino-2-hydroxypropyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C8H17NO6/c1-2(10)3(9)7-5(12)4(11)6(13)8(14)15-7/h2-8,10-14H,9H2,1H3/t2-,3-,4+,5-,6-,7-,8?/m1/s1

InChI-Schlüssel

KOFBVFFPLADGGO-DUSUDKPKSA-N

SMILES

CC(C(C1C(C(C(C(O1)O)O)O)O)N)O

Isomerische SMILES

C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N)O

Kanonische SMILES

CC(C(C1C(C(C(C(O1)O)O)O)O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lincosamine; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lincosamine
Reactant of Route 2
Reactant of Route 2
Lincosamine
Reactant of Route 3
Lincosamine
Reactant of Route 4
Reactant of Route 4
Lincosamine
Reactant of Route 5
Lincosamine
Reactant of Route 6
Lincosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.